molecular formula C20H20N2OS B4256095 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine

1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine

Cat. No. B4256095
M. Wt: 336.5 g/mol
InChI Key: PKTMIMJFRAZBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine, also known as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTM is a selective antagonist of the dopamine D3 receptor and has been studied extensively for its pharmacological properties.

Mechanism of Action

1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is found primarily in the mesolimbic and mesocortical regions of the brain. The mesolimbic and mesocortical pathways are involved in reward, motivation, and emotional processing. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine blocks the binding of dopamine to the D3 receptor, which reduces the activity of the mesolimbic and mesocortical pathways.
Biochemical and Physiological Effects:
1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key region involved in reward processing. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine also reduces the expression of c-Fos, a marker of neuronal activity, in the nucleus accumbens and prefrontal cortex. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has also been shown to reduce the expression of the immediate early gene, Arc, in the nucleus accumbens and prefrontal cortex.

Advantages and Limitations for Lab Experiments

1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and behavioral processes. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine is also highly specific and does not interact with other dopamine receptors or neurotransmitter systems. However, 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has some limitations for lab experiments. It has a low potency and requires high concentrations to achieve its effects. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine also has a short half-life and requires frequent dosing.

Future Directions

There are several future directions for the study of 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine. One direction is to optimize the synthesis method to improve the yield and purity of 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine. Another direction is to study the effects of 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine on other neurotransmitter systems and brain regions. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has been shown to have some effects on the glutamate system, and further studies could elucidate the role of 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in glutamate signaling. Another direction is to study the effects of 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine in human subjects. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has shown promising results in animal models, and further studies could determine its potential as a therapeutic agent for various disorders.

Scientific Research Applications

1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has been studied extensively for its potential applications in various fields. It has been shown to have anti-addictive properties and can reduce drug-seeking behavior in animal models. 1-[4-(methylthio)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. It has been shown to improve motor function and reduce psychotic symptoms in animal models.

properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-[(2-phenoxypyridin-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-24-19-11-9-16(10-12-19)14-21-15-17-6-5-13-22-20(17)23-18-7-3-2-4-8-18/h2-13,21H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTMIMJFRAZBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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